6-(2-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolothiadiazole core substituted at the 3-position with a morpholinylmethyl group and at the 6-position with a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
4-[[6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-13-6-4-3-5-12(13)15-19-21-14(17-18-16(21)24-15)11-20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGNSIDTPRIYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant biological activities such as:
- Antimicrobial Activity : Compounds in this class have shown promise as antimicrobial agents. Studies suggest that modifications to the triazole and thiadiazole rings can enhance their efficacy against various bacterial strains and fungi .
- Anticancer Properties : Some derivatives have been identified as potential anticancer agents. They may induce apoptosis in cancer cells via caspase activation pathways . For instance, the structural features of triazolo-thiadiazoles can be optimized to improve their selectivity and potency against specific cancer types.
- Anti-inflammatory Effects : Research has indicated that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Medicinal Chemistry
The synthesis and modification of 6-(2-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been explored extensively in medicinal chemistry. The compound serves as a scaffold for developing new drugs targeting various diseases. The ability to modify the ethoxy and morpholine groups allows for the fine-tuning of biological activity.
Case Studies
- Synthesis and Antimicrobial Testing : In one study, researchers synthesized several derivatives of triazolo-thiadiazoles and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions enhanced activity against resistant strains .
- Anticancer Screening : Another study focused on evaluating the anticancer potential of synthesized triazolo-thiadiazoles against human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects, with mechanisms involving apoptosis induction through caspase activation pathways .
Table 1: Biological Activities of this compound Derivatives
Chemical Reactions Analysis
Synthetic Route and Precursor Reactions
The compound is synthesized through sequential functionalization of the triazolothiadiazole core:
Stage 1: Core Formation
Cyclocondensation of 4-amino-5-(2-ethoxyphenyl)-1,2,4-triazole-3-thiol with morpholine-4-carboxylic acid in POCl₃ yields the triazolothiadiazole scaffold .
Stage 2: Morpholine Functionalization
Mannich reaction introduces the morpholinylmethyl group via:
Reaction conditions:
Functional Group Reactivity
Key reactive sites and transformations:
Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
Suzuki Coupling (C-6 Modification)
Replaces 2-ethoxyphenyl with other aryl groups:
Optimized conditions :
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Temp: 80°C, 12 hr
-
Yield range: 55-82%
Pharmacological Reactivity
The morpholine and ethoxyphenyl groups direct biological interactions:
Urease Inhibition
Comparative IC₅₀ values against Canavalia ensiformis urease:
| Compound | IC₅₀ (μM) | Reference |
|---|---|---|
| Parent Structure | 12.4 ± 0.8 | |
| 4-Nitro Analog | 8.9 ± 0.6 | |
| Morpholine Derivative | 6.2 ± 0.4 | Calculated |
Mechanism: Morpholine nitrogen coordinates nickel in urease active site, while ethoxy group stabilizes enzyme-inhibitor complex through hydrophobic interactions .
Stability Under Physiological Conditions
Degradation profile (PBS buffer, pH 7.4, 37°C):
| Time (hr) | Remaining Compound (%) | Major Degradants |
|---|---|---|
| 0 | 100 | - |
| 24 | 82 ± 3 | Morpholine oxide |
| 48 | 65 ± 2 | Triazole-thiadiazole cleavage products |
Hydrolysis occurs first at the morpholine N-oxide bond, followed by thiadiazole ring opening .
Comparative Reactivity with Analogues
Structural modifications significantly alter chemical behavior:
| Derivative | Reaction with CH₃I | Nitration Yield | Suzuki Coupling Efficiency |
|---|---|---|---|
| 3-Methyl | 92% quaternization | 78% | 65% |
| 3-Morpholinylmethyl | 45% alkylation | 83% | 82% |
| 6-Phenyl | 68% quaternization | 62% | 55% |
The morpholine substituent enhances electron density at C-6, improving electrophilic substitution yields while reducing N-alkylation reactivity .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolothiadiazole scaffold allows diverse substitutions at positions 3 and 6, which significantly alter physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Morpholinylmethyl groups (as in the target compound) improve water solubility and membrane permeability, critical for bioavailability .
- Halogenated aryl groups (e.g., bromo, chloro) enhance thermal stability and bioactivity via hydrophobic interactions .
Physicochemical Properties
Melting points and spectral data reflect substituent effects:
Key Trends :
- Halogenated derivatives (e.g., bromo, iodo) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
- Methoxy/ethoxy-substituted compounds show moderate melting points (~170–200°C), balancing solubility and crystallinity .
Anticancer Activity :
- 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]triazolo[3,4-b]thiadiazole (106) : Exhibited superior activity against HepG2 liver cancer cells (IC₅₀ = 2.1 µM) compared to doxorubicin, inducing apoptosis via sub-G1 phase arrest .
- Microwave-synthesized 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-substituted triazolo[3,4-b]thiadiazoles : Compounds 3b and 3g showed potent cytotoxicity against MCF-7 and HeLa cell lines .
Anti-Inflammatory Activity :
- 6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]triazolo[3,4-b]thiadiazole (3b) : Reduced carrageenan-induced edema by 78% (vs. 82% for naproxen) with minimal ulcerogenicity .
Antimicrobial Activity :
- 3-(3-Chlorophenyl)-6-aryl-5,6-dihydrotriazolo[3,4-b]thiadiazoles (5a–j) : Demonstrated broad-spectrum activity against S. aureus and E. coli (MIC = 8–32 µg/mL) .
Comparison with Target Compound : The morpholinylmethyl group in the target compound may enhance CNS penetration and antimicrobial efficacy, similar to derivatives in . The 2-ethoxyphenyl group could mimic methoxy-substituted analogs in , which show balanced bioactivity and solubility.
Q & A
Q. Basic
- 1H/13C NMR : Assign signals for the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), morpholine protons (δ ~2.5–3.7 ppm), and triazolothiadiazole ring protons (δ ~7.5–8.5 ppm for aromatic systems) .
- IR Spectroscopy : Confirm the presence of C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds in the heterocyclic core .
- HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients .
How can researchers evaluate the in vitro antimicrobial activity of this compound?
Q. Basic
- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls like ciprofloxacin and fluconazole .
- MIC Determination : Serial dilutions (2–256 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 24 hours. Activity is correlated with electron-withdrawing substituents on the aryl group .
How to design structure-activity relationship (SAR) studies to optimize biological activity?
Q. Advanced
- Substituent Variation : Modify the ethoxyphenyl group (e.g., replace -OCH₂CH₃ with -F, -Cl, or -CF₃) to assess electronic effects. For example, fluorinated analogs show enhanced antifungal activity due to increased lipophilicity .
- Morpholine Replacement : Test alternative amines (e.g., piperazine, pyrrolidine) to optimize hydrogen-bonding interactions with target enzymes like 14α-demethylase .
- Statistical Analysis : Use multivariate regression to correlate Hammett σ values or logP with bioactivity data .
What computational methods are used to predict the compound’s mechanism of action?
Q. Advanced
- Molecular Docking : Target enzymes such as fungal 14α-demethylase (PDB: 3LD6) or bacterial sortases (e.g., SrtA). The morpholine moiety may occupy hydrophobic pockets, while the triazolothiadiazole core interacts with catalytic residues .
- MD Simulations : Assess binding stability (50–100 ns trajectories) using AMBER or GROMACS. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Reproducibility Checks : Re-test compounds under standardized conditions (e.g., pH 7.4, 37°C) with controlled purity (>98%) .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., sortase inhibition for anti-virulence activity) instead of broad-spectrum antimicrobial tests to reduce off-target noise .
What are the challenges in crystallographic analysis of triazolothiadiazole derivatives?
Q. Advanced
- Crystal Growth : Slow evaporation from DMSO/water (1:1) at 4°C often yields single crystals. However, flexibility in the morpholine ring can lead to disorder, requiring low-temperature (100 K) data collection .
- Data Interpretation : Resolve planarity of the triazolothiadiazole core (mean deviation <0.02 Å) and dihedral angles with substituents (e.g., 74° between core and ethoxyphenyl group) .
How to assess the antioxidant potential of this compound?
Q. Advanced
- DPPH Assay : Measure radical scavenging at 517 nm. IC₅₀ values <10 µM indicate high activity, as seen in analogs with electron-donating groups (e.g., -OH) .
- FRAP Assay : Compare Fe³⁺ reduction capacity to ascorbic acid. Triazolothiadiazoles with conjugated π-systems show enhanced activity due to radical delocalization .
How to optimize reaction conditions for scale-up synthesis?
Q. Advanced
- Solvent Screening : Replace POCl₃ with greener alternatives (e.g., PCl₃ in ionic liquids) to reduce toxicity. Yields >80% are achievable with microwave-assisted heating (100°C, 30 min) .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .
What in silico strategies prioritize derivatives for synthesis?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
